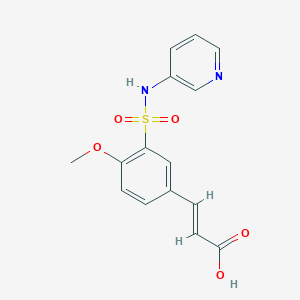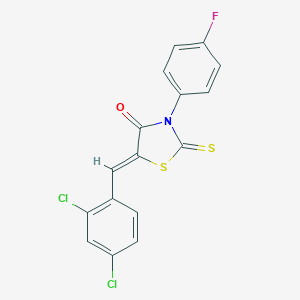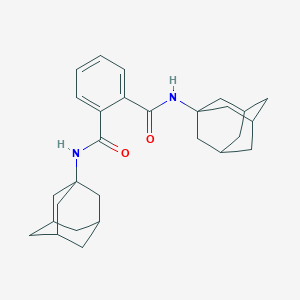
2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile (APF) is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. APF is a member of the acrylonitrile family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. 2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. Additionally, 2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile has been shown to block the activation of nuclear factor-kappa B (NF-κB), a key signaling pathway involved in inflammation.
Biochemical and Physiological Effects:
2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile has been shown to have several biochemical and physiological effects, including the inhibition of MMP activity, the induction of apoptosis in cancer cells, and the inhibition of pro-inflammatory cytokine production. Additionally, 2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile has been shown to have antibacterial activity against several strains of bacteria, including MRSA.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile in lab experiments is its high purity and yield, which makes it suitable for further scientific research. Additionally, 2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile has demonstrated promising therapeutic potential in several areas, including cancer treatment and anti-inflammatory therapy. However, one limitation of using 2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile in lab experiments is the lack of knowledge about its long-term effects and potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile, including further studies on its mechanism of action, toxicity, and potential therapeutic applications. Additionally, more research is needed to determine the optimal dosage and administration of 2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile for various therapeutic applications. Furthermore, the development of novel formulations and delivery methods for 2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile could enhance its therapeutic potential and improve its efficacy.
Synthesemethoden
2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile can be synthesized through a multistep process that involves the reaction of 5-phenyl-2-furanecarboxylic acid with azepan-1-amine, followed by the condensation of the resulting product with acrylonitrile. The synthesis process has been optimized to produce high yields of pure 2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile, making it suitable for further scientific research.
Wissenschaftliche Forschungsanwendungen
2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile has been studied extensively for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-bacterial properties. Several studies have shown that 2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, 2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile has also demonstrated antibacterial activity against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
IUPAC Name |
(E)-2-(azepane-1-carbonyl)-3-(5-phenylfuran-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c21-15-17(20(23)22-12-6-1-2-7-13-22)14-18-10-11-19(24-18)16-8-4-3-5-9-16/h3-5,8-11,14H,1-2,6-7,12-13H2/b17-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUUZPVTRSREGR-SAPNQHFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-fluoranthenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B406531.png)

![2-({[5-(2,6-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B406533.png)

![3-Benzyl-4-thia-1,2-diazaspiro[4.11]hexadec-2-ene](/img/structure/B406541.png)

![5-[2-(3,6-dichloro-9H-carbazol-9-yl)ethyl]-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B406543.png)
![2-Chloro-7-(4-chlorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B406544.png)
![Ethyl 7-(4-chlorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B406546.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B406548.png)
![4-(4-Chloro-phenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline](/img/structure/B406549.png)
